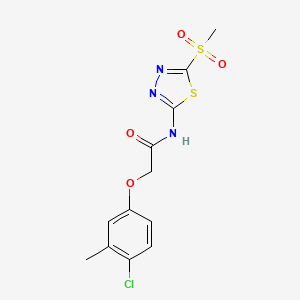![molecular formula C21H14Cl2N2S3 B12204037 [4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine](/img/structure/B12204037.png)
[4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine is a complex organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two 4-chlorophenylthio groups attached to the thiazole ring, making it a unique and potentially bioactive molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave-assisted conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and temperatures ranging from 100°C to 150°C.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
[4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
[4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of [4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine involves its interaction with cellular proteins and enzymes. The thiazole ring can interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This compound may also interfere with cellular signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-based anticancer agent.
Patellamide A: A thiazole-containing natural product with anticancer properties.
Uniqueness
What sets [4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine apart from these similar compounds is its unique substitution pattern, which may confer distinct biological activities and chemical reactivity. The presence of two 4-chlorophenylthio groups enhances its potential for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C21H14Cl2N2S3 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
4,5-bis[(4-chlorophenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H14Cl2N2S3/c22-14-6-10-17(11-7-14)26-19-20(27-18-12-8-15(23)9-13-18)28-21(25-19)24-16-4-2-1-3-5-16/h1-13H,(H,24,25) |
InChI Key |
LQBYPHCVSVCJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]methoxy}benzamide](/img/structure/B12203955.png)

![2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B12203963.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12203970.png)
![[5-(4-Fluorophenyl)furan-2-yl]methanol](/img/structure/B12203972.png)
![(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12203975.png)
![(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12203977.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]isonicotinamide](/img/structure/B12203978.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B12203980.png)

![(Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-2-methoxyacetamide](/img/structure/B12203982.png)
![4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one](/img/structure/B12203995.png)

![2-[(5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B12204017.png)
